1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with a thiadiazole derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, and other specialized products.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3,4-Dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea include other thiadiazole derivatives such as:
- 1-(3,4-Dichlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- 1-(3,4-Dichlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
- 1-(3,4-Dichlorophenyl)-3-(5-butyl-1,3,4-thiadiazol-2-yl)urea
Uniqueness
The uniqueness of this compound lies in its specific substituents and their effects on the compound’s chemical and biological properties. The presence of the propyl group and the dichlorophenyl moiety may impart distinct characteristics that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H12Cl2N4OS |
---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C12H12Cl2N4OS/c1-2-3-10-17-18-12(20-10)16-11(19)15-7-4-5-8(13)9(14)6-7/h4-6H,2-3H2,1H3,(H2,15,16,18,19) |
InChI Key |
DYKPMOJOSTZWHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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